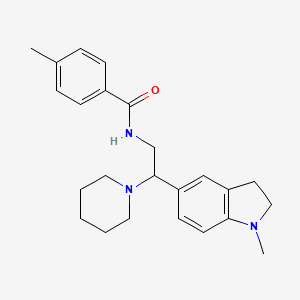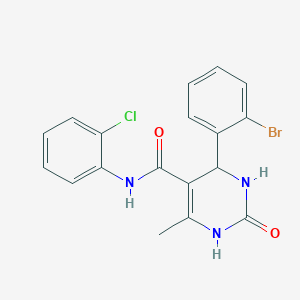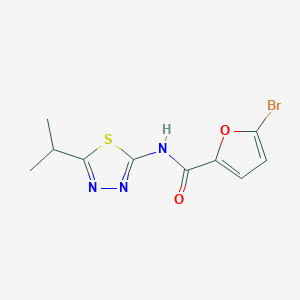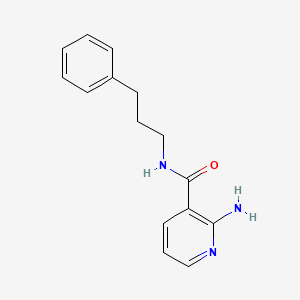
4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide, also known as MMPI, is a chemical compound that has been extensively studied for its potential use in scientific research. MMPI is a selective inhibitor of the enzyme matrix metalloproteinase (MMP), which is involved in the breakdown of extracellular matrix proteins.
Applications De Recherche Scientifique
Anti-acetylcholinesterase Activity
Piperidine derivatives, including those structurally similar to the specified compound, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. This class of compounds shows promise in the treatment of conditions like Alzheimer's disease by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine, thereby increasing acetylcholine levels and improving cognitive function. For instance, a study demonstrated the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, with some showing potent AChE inhibition, suggesting potential as antidementia agents (Sugimoto et al., 1990).
Metabolic Studies
Research on compounds like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) sheds light on the metabolism of substances within this chemical class, specifically in the context of treating insomnia. The study details the metabolic pathways and the elimination profile of the compound, contributing to the understanding of how similar compounds are processed in the body (Renzulli et al., 2011).
Antipsychotic Profile Modifications
Further research has focused on modifying the structure of piperidine and isoindolinone derivatives to explore their antipsychotic potential. These studies aim to optimize the therapeutic profile of such compounds, reducing side effects and improving efficacy against symptoms of schizophrenia and related disorders. Adjustments in the linking bridge between phthalimide and isoindolinone moieties have been investigated for their effects on dopamine D2 and serotonin 5-HT1a and 5-HT2 receptor activity, with specific bridge lengths enhancing biological activity (Norman et al., 1996).
Antimicrobial Activities
Synthesis and evaluation of new 1,2,4-triazole derivatives, including those with modifications to piperidine structures, have been explored for their antimicrobial properties. These studies aim to develop new therapeutic agents capable of combating bacterial infections, with some compounds displaying promising activity against various microorganisms (Bektaş et al., 2010).
Electrochemical and Thermodynamic Studies
Benzimidazole derivatives with piperazine substituents have been studied for their corrosion inhibition properties on steel in acidic environments. These investigations provide insights into the application of similar compounds in protecting industrial materials from corrosion, highlighting their potential utility beyond pharmacological applications (Yadav et al., 2016).
Propriétés
IUPAC Name |
4-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-18-6-8-19(9-7-18)24(28)25-17-23(27-13-4-3-5-14-27)20-10-11-22-21(16-20)12-15-26(22)2/h6-11,16,23H,3-5,12-15,17H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRVLIUJGFVNST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-2-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2665063.png)
![4-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2665064.png)
![7-methyl-3-(morpholin-4-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2665065.png)
![4-(2-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2665066.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2665068.png)
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide](/img/structure/B2665071.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2665073.png)

![3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2665079.png)

![(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2665084.png)
